2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide
Description
2-[(4,6-Dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide is a sulfanyl-acetamide derivative featuring a pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, coupled with an N,N-diphenylacetamide moiety. The compound’s structural uniqueness arises from the combination of polar dihydroxy groups on the pyrimidine ring and the bulky, lipophilic N,N-diphenyl groups, which may influence solubility, hydrogen-bonding capacity, and intermolecular interactions.
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H15N3O3S/c22-15-11-16(23)20-18(19-15)25-12-17(24)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H2,19,20,22,23) |
InChI Key |
JYVALTAMHSZGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The sulfanyl group is then introduced via a substitution reaction, followed by the attachment of the diphenylacetamide moiety through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~,N~1~-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
- This could improve interactions with biological targets or influence crystal packing .
- 4,6-Dimethylpyrimidine Analogs : Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (dihedral angle: 91.9° between aromatic rings) exhibit reduced polarity due to methyl groups. The Csp²–S bond length (1.759 Å) is shorter than Csp³–S (1.795 Å), attributed to p-π conjugation .
- 4,6-Diaminopyrimidine Analogs: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, intramolecular N–H⋯N hydrogen bonds stabilize a folded conformation, with dihedral angles between aromatic rings ranging from 42.25° to 67.84° .
N-Substituent Variations
- N,N-Diphenyl vs. Monosubstituted Acetamides: The target compound’s N,N-diphenyl groups increase steric bulk compared to monosubstituted analogs (e.g., N-phenyl or N-(4-nitrophenyl)). This may reduce solubility but enhance hydrophobic interactions in biological systems .
- Electron-Withdrawing Groups : Analogs like N-(4-nitrophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide () introduce nitro groups that may alter electronic properties and binding affinities.
Conformational Analysis
The dihedral angle between aromatic rings is a critical structural parameter:
Biological Activity
Overview of 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide
2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide is a synthetic compound that features a pyrimidine ring with hydroxyl groups and a diphenylacetamide moiety. This structure suggests potential interactions with biological targets, including enzymes and receptors, which may lead to various therapeutic effects.
Antioxidant Activity
Compounds with hydroxypyrimidine structures often exhibit antioxidant properties. The presence of hydroxyl groups can contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
Antimicrobial Properties
Research has shown that compounds containing sulfur and nitrogen heterocycles can possess antimicrobial activity. The sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. For instance, they can inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. This property could be leveraged in developing anti-cancer or anti-parasitic agents.
Case Studies and Research Findings
- Antioxidant Activity Study : A study evaluated the antioxidant potential of various pyrimidine derivatives, revealing that compounds with similar structural motifs exhibited significant radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals.
- Antimicrobial Screening : In a screening of novel sulfanyl-containing compounds, several demonstrated potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
- Enzyme Inhibition Research : A research article focused on the synthesis of pyrimidine derivatives as DHFR inhibitors reported that certain modifications to the pyrimidine ring significantly enhanced inhibitory potency, indicating that 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide could be a candidate for further investigation.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
